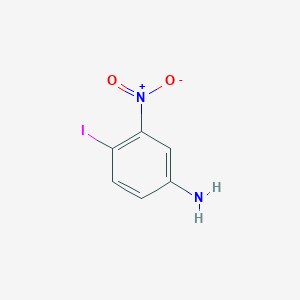

4-Iod-3-nitroanilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Iodo-3-nitroaniline and its isomeric forms, such as nitrobenzylidene-iodoanilines, involves strategic functionalization of the aniline ring to introduce both nitro and iodo groups at specific positions. The detailed structures of these compounds have been elucidated, showcasing the influence of C-H...O hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions on the molecular assembly and crystal structure of these compounds (Glidewell et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-nitroaniline reveals a complex interplay between its functional groups and the aromatic ring. These interactions significantly influence its crystal packing and structural stability. For instance, in isomeric forms, molecules are linked through a combination of hydrogen bonds and iodo...nitro interactions, forming chains or sheets that are further stabilized by pi...pi stacking interactions. These structural features are crucial for understanding the material's properties and behavior under different conditions (Fábry et al., 2014).

Chemical Reactions and Properties

4-Iodo-3-nitroaniline participates in various chemical reactions, leveraging its iodo and nitro functional groups. These groups can undergo substitution reactions, contributing to the compound's versatility in organic synthesis. The iodo group, in particular, makes it a valuable precursor for cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Moreover, the presence of the nitro group allows for further functional transformations, such as reduction to an amino group, offering pathways to diverse derivatives (Garden et al., 2002).

Physical Properties Analysis

The physical properties of 4-Iodo-3-nitroaniline, including its melting point, solubility, and crystalline form, are influenced by its molecular structure. The polymorphism observed in related iodo-nitroaniline compounds, for instance, highlights the impact of molecular interactions on the material's physical state and stability. These properties are essential for determining the compound's suitability for various applications, from material science to organic synthesis (Kelly et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Iodo-3-nitroaniline, such as reactivity, stability, and interaction with other molecules, are defined by its functional groups and molecular structure. The nitro group, for example, can participate in electrophilic substitution reactions, while the iodo group is a valuable site for nucleophilic attacks in coupling reactions. These properties are crucial for leveraging 4-Iodo-3-nitroaniline in synthetic chemistry to produce a wide array of functionalized compounds (Butler & Sanderson, 1975).

Wissenschaftliche Forschungsanwendungen

Kokristalle mit Koffein

4-Iod-3-nitroanilin wurde bei der Synthese von Kokristallen mit Koffein verwendet . Diese Kokristalle nehmen eine Reihe von Strukturen an, darunter zweidimensionale flache Schichten, gewellte Schichten und dreidimensionale ineinandergreifende Strukturen . Die Untersuchung dieser Strukturen ermöglicht die Festlegung eines Zusammenhangs zwischen Struktur und mechanischen Eigenschaften .

Chemische Reduktion

Die chemische Reduktion von this compound ist in den letzten Jahren ein Thema von Interesse gewesen . Dieser Prozess beinhaltet die Umwandlung von this compound, einem hochgiftigen Schadstoff, in ein weniger schädliches oder nützliches Gegenstück . Für diesen Zweck wurden verschiedene nanokatalytische Systeme verwendet .

Synthese von Farbstoffen

This compound wird als Rohstoff bei der Synthese von Farbstoffen verwendet . Seine einzigartigen chemischen Eigenschaften machen es zu einer wertvollen Komponente bei der Herstellung verschiedener Farbstoffe .

Pharmazeutische Produkte

Diese Verbindung wird auch in der pharmazeutischen Industrie verwendet . Es dient als Rohstoff bei der Produktion bestimmter pharmazeutischer Produkte

Safety and Hazards

4-Iodo-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity (single exposure) with target organs being the blood and hematopoietic system .

Eigenschaften

IUPAC Name |

4-iodo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKZQOSCKSWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301141 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105752-04-3 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-nitrobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

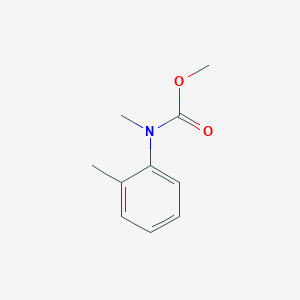

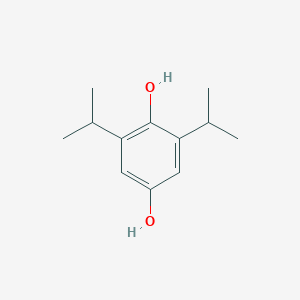

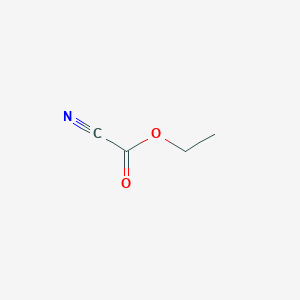

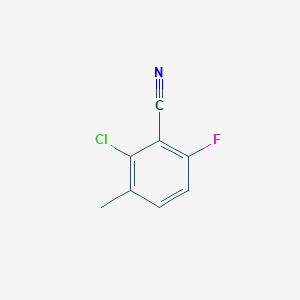

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

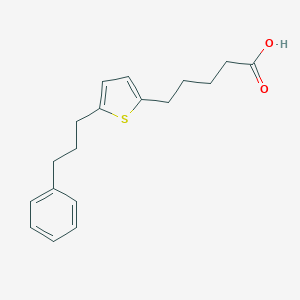

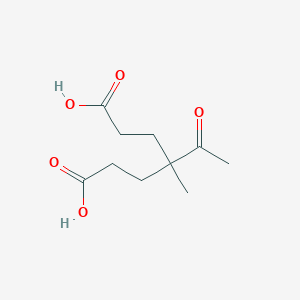

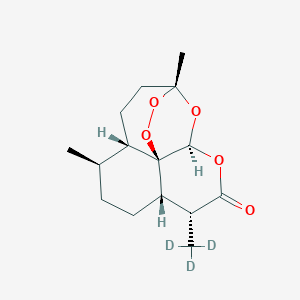

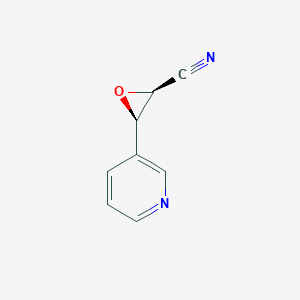

Feasible Synthetic Routes

Q & A

Q1: What role does hydrogen bonding play in the crystal structure of 4-iodo-3-nitroaniline?

A: Hydrogen bonding plays a crucial role in the crystal packing of 4-iodo-3-nitroaniline. The primary amine group participates in both N-H…O and N-H…N hydrogen bonds. [, ] Three-centered N-H…(O)2 hydrogen bonds involving the nitro group are thought to contribute to the disorder observed at higher temperatures. [] Additionally, moderate strength N-H…N hydrogen bonds create a zigzag chain along the b axis, forming a C(3) graph-set motif that persists in both high and low-temperature phases. []

Q2: Can 4-iodo-3-nitroaniline form co-crystals, and if so, how does this affect its mechanical properties?

A: Yes, 4-iodo-3-nitroaniline can form co-crystals with caffeine. [] Interestingly, the mechanical properties of these co-crystals depend on the type of crystal structure formed and the strength of intermolecular interactions. For instance, co-crystals with weak intralayer interactions, like those observed in the 4-iodo-3-nitroaniline/caffeine co-crystal, tend to exhibit brittle fracture under mechanical stress. [] In contrast, co-crystals with strong intralayer interactions and weak interlayer interactions, such as those observed with 2,4-dinitrobenzoic acid/caffeine, display shear deformation behavior. [] This highlights the potential for tuning the material properties of 4-iodo-3-nitroaniline through co-crystallization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)